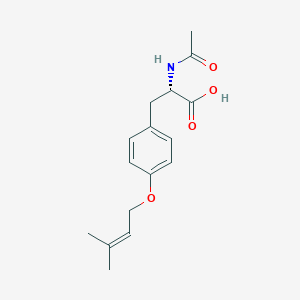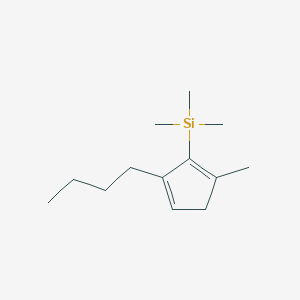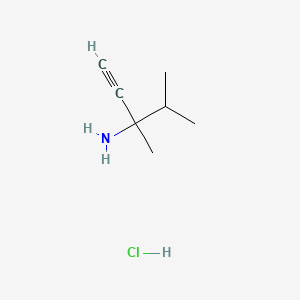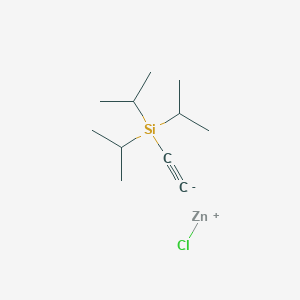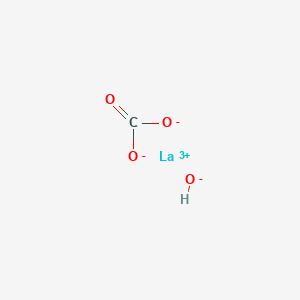
Lanthanum carbonate hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum carbonate hydroxide is a compound that combines lanthanum, carbon, oxygen, and hydrogen. It is often used in various scientific and industrial applications due to its unique chemical properties. Lanthanum is a rare earth element, and its compounds are known for their high reactivity and ability to form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum carbonate hydroxide can be synthesized through several methods. One common approach involves the reaction of lanthanum chloride with sodium bicarbonate in an aqueous solution. The reaction typically occurs at a low pH to minimize the formation of unwanted by-products . Another method involves the thermal decomposition of lanthanum hydroxide in the presence of carbon dioxide, which results in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through a controlled precipitation process. This involves the gradual addition of sodium bicarbonate to a solution of lanthanum chloride under constant stirring. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum carbonate hydroxide undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes into lanthanum oxide, carbon dioxide, and water.
Hydration and Carbonation: In the presence of water and carbon dioxide, lanthanum oxide can transform into this compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrochloric acid, sodium hydroxide, and carbon dioxide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include lanthanum oxide, lanthanum hydroxide, and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
Lanthanum carbonate hydroxide has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of lanthanum carbonate hydroxide involves its ability to bind phosphate ions. In the gastrointestinal tract, this compound dissociates to release lanthanum ions, which then bind to dietary phosphate to form insoluble lanthanum phosphate complexes. These complexes are excreted from the body, thereby reducing serum phosphate levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lanthanum carbonate hydroxide include lanthanum oxide, lanthanum hydroxide, and lanthanum carbonate .
Comparison
Lanthanum Oxide: Unlike this compound, lanthanum oxide is primarily used as a catalyst and in the production of ceramics and glass.
Lanthanum Hydroxide: Lanthanum hydroxide is often used in the synthesis of other lanthanum compounds and in water treatment applications.
Lanthanum Carbonate: Lanthanum carbonate is similar to this compound in its use as a phosphate binder, but it is more commonly used in medical applications.
This compound is unique in its ability to combine the properties of both lanthanum carbonate and lanthanum hydroxide, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
198017-16-2 |
|---|---|
Molekularformel |
CHLaO4 |
Molekulargewicht |
215.92 g/mol |
IUPAC-Name |
lanthanum(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
InChI-Schlüssel |
VYGHOXHBHAWHDO-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)([O-])[O-].[OH-].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)

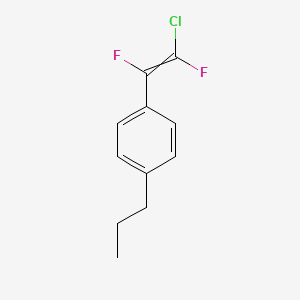
![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
